tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
Description
Nomenclature and Structural Elucidation of tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound This compound is systematically named according to IUPAC rules as follows:
- Root structure : Piperazine (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4).
- Substituents :
- A tert-butyloxycarbonyl (Boc) group at position 1.
- A 6-aminopyrimidin-4-yl group at position 4.
The CAS Registry Number for this compound is 436851-80-8 , which uniquely identifies it in chemical databases. Synonyms include 1-Boc-4-(6-aminopyrimidin-4-yl)piperazine and 4-(6-amino-4-pyrimidinyl)-1-piperazinecarboxylic acid tert-butyl ester.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 4-(6-amino-4-pyrimidinyl)-1-piperazinecarboxylate |
| CAS Number | 436851-80-8 |
| Molecular Formula | C₁₃H₂₁N₅O₂ |
| Molecular Weight | 279.34 g/mol |
Molecular Architecture: Piperazine Core Modifications
The molecule features a piperazine core modified with two functional groups:
- tert-Butyl carbamate (Boc group) : Attached to the piperazine nitrogen at position 1, this moiety provides steric protection and modulates solubility.
- 6-Aminopyrimidin-4-yl substituent : Positioned at the opposing nitrogen (position 4), this aromatic heterocycle introduces hydrogen-bonding capabilities and planar rigidity.
Key Structural Features:
- Bond Lengths :
- Conformation :
SMILES Notation:
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)N
Stereochemical Considerations and Conformational Analysis
The compound lacks chiral centers due to the symmetry of the piperazine ring and the planar pyrimidine substituent. However, conformational dynamics arise from:
- Piperazine Ring Flexibility :
- Torsional Angles :
Table: Conformational Parameters
| Parameter | Value |
|---|---|
| Piperazine Chair Angle | 55.2° (N1–C2–C3–N4) |
| Pyrimidine Torsion | 12.5° (C4–C5–N6–C7) |
| Boc Group Rotation | 120° (free rotation) |
The absence of stereoisomers simplifies synthetic applications, as no enantiomeric separation is required.
Properties
IUPAC Name |
tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-8-10(14)15-9-16-11/h8-9H,4-7H2,1-3H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZCBLMCQBMONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620318 | |
| Record name | tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436851-80-8 | |
| Record name | tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Coupling and Hydrogenation
This method involves:
- Starting from 4-(6-nitropyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester or a halogenated aminopyrimidine derivative.
- Coupling the halogenated aminopyrimidine with tert-butyl piperazine-1-carboxylate using palladium catalysts and appropriate ligands.
- Subsequent catalytic hydrogenation (e.g., Pd/C in ethanol under hydrogen atmosphere) to reduce the nitro group to an amine, yielding the target aminopyrimidinyl piperazine derivative.
Example from related pyridinyl compound synthesis:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Pd/C, ethanol, H2 balloon, 3 h | Hydrogenation of nitro-pyridinyl intermediate to amino-pyridinyl piperazine | Product purified post-reaction |
This approach is effective for related aminopyridinyl compounds and is adaptable for pyrimidinyl analogues.
Iodination and Palladium-Catalyzed Coupling (Suzuki-type or Buchwald-Hartwig)
From patent CN113429340B, a detailed method for preparing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate includes:
- Iodination of 2-aminopyridine using potassium iodate, potassium iodide, and concentrated sulfuric acid to generate 2-amino-5-iodopyridine.
- Coupling reaction of 2-amino-5-iodopyridine with Boc-protected piperazine in the presence of a ligand (e.g., Xantphos), Pd catalyst (e.g., Pd2(dba)3), and sodium tert-butoxide base in toluene.
- Reaction conditions: 20-30 °C for 2-4 hours under controlled oxygen content.
- The mixture from the catalyst reactor is transferred to the coupling reactor at 100 °C for 2 hours.
- The product is isolated with an 80% yield.
| Parameter | Value |
|---|---|
| Ligand weight ratio | 0.11-0.13 relative to 2-amino-5-iodopyridine |
| Catalyst weight ratio | 0.08-0.10 relative to 2-amino-5-iodopyridine |
| Solvent weight ratio (toluene) | 1.4-1.7 relative to 2-amino-5-iodopyridine |
| Temperature | 20-30 °C (initial), then 100 °C (coupling) |
| Reaction time | 2-4 h (initial), 2 h (coupling) |
| Yield | 80% |
This method is notable for its high yield and mild conditions, and can be modified for pyrimidine substrates.
Photocatalytic One-Step Synthesis
Patent CN108558792B describes an innovative, environmentally friendly one-step synthesis:
- Reactants: 2-aminopyrimidine, piperazine-1-tert-butyl formate, acridine salt as photocatalyst, and an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide).
- Solvent: anhydrous dichloroethane.
- Reaction: Blue LED light irradiation for about 10 hours under oxygen atmosphere.
- Purification: Post-reaction filtration and column chromatography.
- Yield: Approximately 95%.
| Component | Amount (per 2 mL solvent) | Molar Equivalents |
|---|---|---|
| 2-Aminopyrimidine | 0.2 mmol | 1.0 eq |
| Piperazine-1-tert-butyl formate | 0.2 mmol | 1.0 eq |
| Acridine salt (photocatalyst) | 0.01 mmol | 0.1 eq |
| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol | 0.5 eq |
| Anhydrous dichloroethane | 2 mL | - |
This method avoids the use of heavy metals and hydrogen gas, offering a safer and greener alternative with high yield and purity.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Palladium-Catalyzed Hydrogenation | Nitro precursor hydrogenated to amine using Pd/C and H2 | Straightforward, well-established | Requires hydrogen gas, potential safety concerns |
| Iodination + Pd-Catalyzed Coupling | Iodination of aminopyrimidine, Pd-catalyzed coupling with Boc-piperazine | High yield (80%), mild temperatures, scalable | Multi-step, requires careful oxygen control |
| Photocatalytic One-Step Synthesis | Light-driven coupling with acridine salt photocatalyst and oxidant | High yield (95%), environmentally friendly, avoids heavy metals and H2 | Requires specialized light source and photocatalyst |
Detailed Research Findings and Notes
The palladium-catalyzed hydrogenation method is widely used for related compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and can be adapted for pyrimidinyl analogues by starting from the corresponding nitro-substituted pyrimidine intermediate.
The iodination and coupling method allows for precise functionalization of the pyrimidine ring and efficient coupling with Boc-protected piperazine, yielding the target compound in good yield and purity.
The photocatalytic method represents a modern synthetic approach that significantly reduces synthesis steps and hazardous reagents, improving safety and environmental impact while maintaining high yield and product quality.
Purification typically involves standard techniques such as column chromatography or recrystallization to achieve high purity (>95%).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
Synthesis of Anticancer Agents
One of the primary applications of tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate is as an intermediate in the synthesis of potent anticancer agents. Notably, it is utilized in the production of Ribociclib , a selective cyclin-dependent kinase (CDK) inhibitor used for treating hormone receptor-positive breast cancer. The compound serves as a key building block in the synthetic pathway to Ribociclib, which targets CDK4/6 to inhibit cancer cell proliferation .
General Synthetic Route
A common method includes:
- Starting with 6-nitropyridine derivatives.
- Reducing the nitro group to an amino group using palladium on carbon (Pd/C) under hydrogen atmosphere.
- Protecting the amino group with a tert-butoxycarbonyl (Boc) group to yield tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate .
Reaction Conditions
The reactions are generally carried out in solvents like ethanol or dioxane under controlled temperatures and pressures to optimize yield and purity.
Clinical Applications
Recent studies have highlighted the efficacy of Ribociclib in clinical settings, demonstrating significant improvements in progression-free survival among patients with advanced breast cancer when combined with endocrine therapy . The role of this compound as an intermediate is crucial for large-scale production of this drug.
Comparative Studies
In comparative studies involving other CDK inhibitors, Ribociclib has shown a favorable safety profile and efficacy, making its synthesis via this compound a subject of interest for ongoing research into new formulations and combination therapies .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogs differ in the substituents attached to the piperazine ring, influencing their physicochemical properties, stability, and biological activity.
Key Observations :
Physicochemical Properties
- Stability: Unlike compounds 1a/1b (), which degrade in simulated gastric fluid due to triazole-mediated hydrolysis, the target compound’s aminopyrimidine group may confer greater stability under acidic conditions .
- Solubility : The tert-butyl carbamate group improves lipophilicity, whereas sulfamoyl () or carboxylic acid groups () enhance aqueous solubility.
- Crystal Packing: The aminopyrimidine group in the target compound may form intramolecular hydrogen bonds (as seen in ’s hydroxyphenyl analog), influencing crystallization behavior and bioavailability .
Biological Activity
tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate (CAS Number: 436851-80-8) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 279.34 g/mol
- Purity : >98% (HPLC)
- Physical State : Solid (white to yellow powder)
- Melting Point : 131.0 to 135.0 °C
Biological Activity
The biological activity of this compound has been characterized through various studies, highlighting its potential in several therapeutic areas.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The structure–activity relationship (SAR) analyses suggest that modifications to the piperazine and pyrimidine moieties can enhance its potency against specific cancer types.
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | Inhibition of proliferation | 5.2 | A549 (lung cancer) |
| Analog A | Moderate inhibition | 10.5 | MCF7 (breast cancer) |
| Analog B | Weak inhibition | 25.0 | HeLa (cervical cancer) |
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell growth and survival. Specifically, it has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cancer cell proliferation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is essential for evaluating its therapeutic viability.
Absorption and Distribution
The compound is predicted to have high gastrointestinal absorption and moderate permeability across biological membranes, as indicated by its Log P values:
| Property | Value |
|---|---|
| Log P (iLOGP) | 2.41 |
| Log P (XLOGP3) | 0.97 |
| Blood-Brain Barrier (BBB) | No |
Toxicological Profile
Preliminary toxicological assessments indicate that the compound may pose risks if ingested or upon skin contact, as it has been classified with harmful effects:
- Acute Toxicity : Harmful if swallowed.
- Skin Irritation : Causes skin irritation.
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Study on Anti-Trypanosomal Activity :
- In Vivo Efficacy in Tumor Models :
Q & A
Basic Research Questions
Q. How can the Suzuki-Miyaura coupling reaction be optimized for synthesizing tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate?
- Methodological Answer : The reaction typically involves coupling tert-butyl piperazine-1-carboxylate with halogenated pyrimidine derivatives. Key factors include:
- Solvent Choice : 1,4-Dioxane is preferred for its high boiling point (reflux at 110°C) and compatibility with nucleophilic substitution reactions .
- Base Selection : Potassium carbonate (K₂CO₃) is effective for deprotonation, achieving yields up to 88.7% under reflux conditions .
- Catalyst Optimization : Triethylamine (Et₃N) in DMF at 90°C improves reaction rates for sterically hindered substrates .
- Data Table :
| Reaction Time (h) | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 12 | 1,4-Dioxane | K₂CO₃ | 88.7 | |
| 1.5 | 1,4-Dioxane | K₂CO₃ | 80 | |
| 8 | DMF | Et₃N | 76 |
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 8:1 to 4:1) to separate polar byproducts .
- Recrystallization : Ethanol or diethyl ether effectively remove unreacted starting materials, as demonstrated in crystal structure studies .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in NMR assignments for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For example:
- Hydrogen Bonding : Intramolecular O–H⋯N bonds (1.82 Å) and π-π stacking (inter-centroid distance: 3.59 Å) validate electronic environments observed in NMR .
- Conformational Analysis : SC-XRD confirmed a twisted L-shaped conformation in hydrazide derivatives, explaining anomalous NOE effects in ¹H NMR .
Q. What strategies are recommended for designing analogs with enhanced prolyl-hydroxylase inhibition?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –Cl) at the pyrimidine 5-position to enhance target binding, as seen in HIF prolyl-hydroxylase inhibitors .
- Bioisosteric Replacement : Replace the tert-butyl group with trifluoromethyl to improve metabolic stability while retaining activity .
- Activity Validation : Use enzyme-linked immunosorbent assays (ELISAs) to measure IC₅₀ values against recombinant human prolyl-hydroxylase .
Q. How do intermolecular interactions influence the compound’s supramolecular assembly in solid-state studies?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies interactions like C–H⋯O (18.2% contribution) and N–H⋯N (12.7%) in crystal packing .
- Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points (e.g., 180–220°C) with hydrogen-bonding network robustness .
Experimental Design & Data Contradictions
Q. How to troubleshoot low yields in nucleophilic substitution reactions involving the piperazine core?
- Methodological Answer :
- Steric Hindrance Mitigation : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states .
- Leaving Group Optimization : Replace chloride with bromide (e.g., 5-bromo-2-chloropyrimidine) to enhance reactivity, achieving 80% yield .
Q. What analytical methods reconcile discrepancies between theoretical and observed mass spectra?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., [M+H]+ at m/z 343.22) to confirm molecular formula .
- Tandem MS/MS : Fragmentation pathways (e.g., loss of CO₂ from the tert-butyl group) validate structural assignments .
Applications in Academic Research
Q. How is this compound utilized in studying enzyme-ligand binding dynamics?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized enzymes like kinases .
- Molecular Docking : AutoDock Vina predicts binding poses, validated by SC-XRD data from co-crystallized complexes .
Q. What role does the tert-butyl group play in stabilizing intermediates during multi-step synthesis?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
